1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine

説明

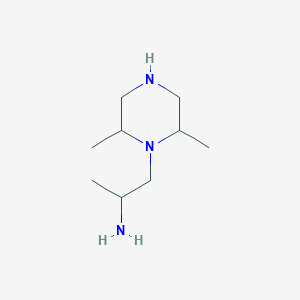

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 2 and 6, and a propan-2-amine group attached to the nitrogen atom of the piperazine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dimethylpiperazine with 2-bromo-1-propanamine under basic conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated compounds like bromoalkanes in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

The compound is explored for its potential therapeutic effects in various diseases. Its pharmacological properties make it a candidate for developing drugs targeting conditions such as:

- Antimicrobial Activity : Studies have indicated that compounds with piperazine structures often exhibit significant antimicrobial properties, making them suitable for further development as antibiotics.

- Antitumor Properties : Research has pointed towards its effectiveness in inhibiting tumor growth in preclinical models. The compound's ability to interact with specific molecular targets may enhance its antitumor efficacy .

Neuroscience

1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine has been investigated for its role as a dopamine transporter inhibitor. It shows promise in reducing the reinforcing effects of psychostimulants like cocaine in animal models, suggesting potential applications in treating addiction disorders .

Coordination Chemistry

In coordination chemistry, the compound serves as a ligand due to its ability to form stable complexes with various metal ions. This property is particularly useful in synthesizing new materials and catalysts.

Case Studies

Several studies have documented the effectiveness of this compound:

- Antitumor Activity : A study reported that derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Dopamine Transporter Interaction : Research highlighted its binding affinity to dopamine transporters, indicating that modifications to the piperazine ring could enhance its effectiveness in reducing drug-seeking behavior in addiction models .

作用機序

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

Triethylamine: Another tertiary amine commonly used as a base in chemical reactions.

2,6-Di-tert-butylpyridine: A sterically hindered amine used in various organic reactions.

Uniqueness

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific

生物活性

1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring with two methyl groups at positions 2 and 6, and a propan-2-amine side chain. Its molecular formula is with a molecular weight of approximately 171.28 g/mol. The structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

This compound exhibits several mechanisms of action:

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting efficacy against certain bacterial strains .

- Antitumor Activity : Research has shown that this compound may possess antitumor properties, making it a candidate for cancer therapy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antidepressant Activity

A study highlighted that derivatives of piperazine, including this compound, have demonstrated antidepressant-like effects in animal models. The mechanism involves modulation of serotonin levels, contributing to mood stabilization.

Antimicrobial Studies

Research focusing on the antimicrobial properties revealed that the compound effectively inhibited the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a lead compound for developing new antibacterial agents .

Antitumor Properties

In vitro assays indicated that this compound could inhibit cancer cell proliferation. Specific studies have shown that it affects cellular pathways involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Variations in substitution patterns significantly influence their pharmacological profiles.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methylpiperazin-1-YL)propan-2-amine | Methyl group at position 4 | Enhanced lipophilicity affecting CNS penetration |

| 4-(2-Methylpiperazin-1-YL)butanamide | Longer alkyl chain | Potential anti-inflammatory properties |

| 1-(Cyclohexylpiperazin-1-YL)propan-2-amine | Cyclohexane substituent | Different pharmacokinetics and receptor selectivity |

特性

IUPAC Name |

1-(2,6-dimethylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-7(10)6-12-8(2)4-11-5-9(12)3/h7-9,11H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVULYJSFUHZZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CC(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561310 | |

| Record name | 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128364-95-4 | |

| Record name | 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。